molecular formula C14H23NO5 B125790 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 141642-82-2

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No. B125790
M. Wt: 285.34 g/mol
InChI Key: FGOJCPKOOGIRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871790B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (20.0 g, 100 mmol, 1.00 equiv) in ether (60 mL)-30° C. was added dropwise a solution of BF3.Et2O (16.0 mL, 1.30 equiv) in ether (20 mL). After stirring 30 min at −30° C., a solution of ethyl 2-diazoacetate (16.0 g, 140 mmol, 1.30 equiv) in ether (20 mL) was added dropwise to the reaction at −30° C. The resulting solution was stirred for 1 h at −30° C., then warmed to 25° C. and stirred for 2 h. The reaction was then quenched with 100 mL of 30% aqueous potassium carbonate. The resulting mixture was extracted with 2×250 mL of ethyl acetate, and the combined organic layers were washed with 2×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/10) as eluent to furnish 19.0 g (66%) of the title compound as a light yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.B(F)(F)F.CCOCC.[N+](=[CH:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])=[N-]>CCOCC>[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:9])[CH2:4][CH2:3][CH:26]1[C:27]([O:29][CH2:30][CH3:31])=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
16 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring 30 min at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h at −30° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 100 mL of 30% aqueous potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 2×250 mL of ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with 2×50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/10) as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.